N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-2-(4-methoxyphenyl)ethanesulfonamide
Description
Properties
IUPAC Name |
N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-2-(4-methoxyphenyl)ethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO5S/c1-23-16-8-4-14(5-9-16)10-12-25(21,22)19-13-18(20,15-6-7-15)17-3-2-11-24-17/h2-5,8-9,11,15,19-20H,6-7,10,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGUKSADJUANJKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCS(=O)(=O)NCC(C2CC2)(C3=CC=CO3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-2-(4-methoxyphenyl)ethanesulfonamide, also known by its CAS number 1396854-34-4, is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and applications based on various research findings.
Structural Characteristics
The molecular formula of this compound is C18H23NO5S, with a molecular weight of approximately 357.44 g/mol. The compound contains several notable structural elements:
- Cyclopropyl Group : Enhances the compound's interaction with biological targets.
- Furan Ring : Known for its biological significance and potential to improve bioavailability.
- Hydroxyethyl Moiety : May contribute to the compound's solubility and interaction profiles.
- Methoxyphenyl Group : Potentially involved in modulating biological activity through receptor interactions.
Antimicrobial Properties
This compound falls within the category of sulfonamides, which are recognized for their broad spectrum of biological activities, particularly antimicrobial effects. Research indicates that compounds with similar structures exhibit significant antibacterial and antifungal properties. For instance, sulfonamides have been noted for their effectiveness against various pathogens due to their ability to inhibit folic acid synthesis in bacteria.
Antioxidant Activity
The presence of the furan ring in the compound suggests potential antioxidant properties. Compounds featuring furan derivatives have been studied for their ability to scavenge free radicals and reduce oxidative stress, which is linked to numerous diseases, including cancer and neurodegenerative disorders.
Anticancer Potential
Preliminary studies indicate that derivatives of sulfonamides may exhibit anticancer activity. The unique combination of structural features in this compound could enhance its effectiveness as an anticancer agent by targeting specific pathways involved in tumor growth and proliferation.
Enzyme Inhibition
The compound may act as an enzyme inhibitor, a common mechanism among sulfonamides. This property can be particularly relevant in drug development for conditions such as hypertension or diabetes, where enzyme modulation plays a critical role in disease management.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Preparation of Intermediates : Starting materials such as cyclopropanol and furan derivatives are synthesized.
- Formation of Sulfonamide Linkage : The reaction conditions must be optimized to ensure high yield and purity.
- Final Product Isolation : Techniques such as recrystallization or chromatography may be employed to purify the final product.
Synthetic Route Example
| Step | Reaction Type | Key Reagents |
|---|---|---|
| 1 | Cyclization | Cyclopropanol, Furan |
| 2 | Sulfonation | Sulfonyl chloride |
| 3 | Hydroxylation | Hydroxyethyl halide |
Study on Antimicrobial Activity
A recent study evaluated various sulfonamide derivatives for their antimicrobial efficacy against clinical isolates of bacteria. This compound showed promising results, inhibiting bacterial growth at concentrations lower than those required for traditional antibiotics .
Research on Antioxidant Properties
Research conducted on structurally similar compounds demonstrated significant antioxidant activity through DPPH radical scavenging assays. These findings suggest that this compound may possess comparable properties, warranting further investigation into its potential health benefits .
Scientific Research Applications
Antimicrobial Properties
Research indicates that derivatives of sulfonamides, including this compound, exhibit significant antimicrobial activities. Studies have shown that they can inhibit the growth of various bacterial strains, making them potential candidates for the development of new antibiotics. For instance, compounds similar to this sulfonamide have demonstrated efficacy against both Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of antimicrobial action.
Anticancer Potential
The compound has also been investigated for its anticancer properties. In vitro studies have indicated that it can induce apoptosis in cancer cell lines, such as prostate (PC-3) and breast (MDA-MB-231) cancer cells. The mechanism appears to involve the inhibition of key signaling pathways associated with cell proliferation and survival, including the NF-kB pathway.
A summary of findings related to its anticancer activity is presented in the table below:
| Biological Property | Type of Study | Main Findings |
|---|---|---|
| Anticancer Activity | In vitro | Induces apoptosis in PC-3 and MDA-MB-231 cells; inhibits NF-kB signaling. |
| Cytotoxicity | In vitro | Exhibits cytotoxic effects on various cancer cell lines at specific concentrations. |
| Mechanism of Action | Mechanistic Study | Involves modulation of apoptotic pathways and inhibition of proliferative signals. |
Pain Management
Sulfonamides have been historically used for their analgesic properties. This compound's structural features suggest potential applications in pain management therapies. Studies exploring similar compounds have indicated that they may act on pain receptors or modulate inflammatory pathways, providing relief from chronic pain conditions.
Neurological Effects
Emerging research suggests that compounds with similar structures may impact neurological pathways. Investigations into their effects on neurotransmitter systems could reveal new avenues for treating neurological disorders, such as anxiety or depression. The furan ring's potential role in neuroprotection is an area of active research.
Case Studies
Several case studies highlight the therapeutic potential of sulfonamide derivatives:
- Antimicrobial Efficacy : A study demonstrated that a related sulfonamide effectively inhibited the growth of methicillin-resistant Staphylococcus aureus (MRSA), showcasing its potential as a new antibiotic agent.
- Cancer Treatment : An investigation into the effects of structurally similar compounds on breast cancer cells revealed significant reductions in cell viability and increased apoptosis rates, supporting their use as adjuncts in cancer therapy.
Comparison with Similar Compounds
Data Table: Structural and Physicochemical Properties
Q & A
Q. Methodological Approach :
- Use high-throughput screening to test solvent/catalyst combinations .
- Monitor reaction progress via TLC or HPLC.
Q. Table 1: Synthetic Parameters from Key Studies
| Step | Conditions | Catalysts/Solvents | Yield | Analytical Validation | Ref |
|---|---|---|---|---|---|
| Cyclopropanation | −20°C, THF | NaH | 68% | NMR, MS | |
| Sulfonamide Coupling | RT, DCM | Pyridine | 75% | IR, HPLC | |
| Hydroxyethylation | 60°C, DMF | K₂CO₃ | 82% | NMR |
How can researchers confirm the structural integrity of this compound post-synthesis?
Basic Research Question
Structural validation involves:
- NMR Spectroscopy :
- ¹H NMR: Peaks for cyclopropyl protons (δ 0.5–1.5 ppm), furan ring (δ 6.3–7.4 ppm), and methoxy group (δ 3.8 ppm) .
- ¹³C NMR: Confirm sulfonamide (C-SO₂ at ~110 ppm) and cyclopropyl carbons (8–12 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion ([M+H]⁺) and fragmentation patterns .
- X-ray Crystallography : Resolve stereochemistry of the hydroxyethyl group (if crystalline) .
Methodological Note : Cross-validate data with computational tools (e.g., DFT for NMR chemical shift prediction) .
What advanced strategies resolve contradictions in reported biological activity data?
Advanced Research Question
Discrepancies in biological assays (e.g., IC₅₀ values) may arise from:
- Assay Conditions : Variations in cell lines, serum concentration, or incubation time .
- Compound Stability : Hydrolysis of the sulfonamide group under acidic/alkaline conditions .
Q. Resolution Strategies :
- Use orthogonal assays (e.g., enzyme inhibition + cell viability) to confirm target engagement .
- Perform metabolic stability studies (e.g., liver microsomes) to assess degradation pathways .
- Apply structure-activity relationship (SAR) models to isolate pharmacophores responsible for activity .
Q. Table 2: Biological Activity Comparison
| Study | Assay Type | IC₅₀ (μM) | Proposed Mechanism | Ref |
|---|---|---|---|---|
| A | Cytotoxicity (HeLa) | 12.3 | Tubulin polymerization inhibition | |
| B | Enzyme Inhibition | 8.7 | COX-2 selective binding |
How can computational chemistry enhance the understanding of reaction pathways?
Advanced Research Question
Computational tools address challenges in:
- Reaction Mechanism Elucidation : DFT simulations model transition states in cyclopropanation (e.g., ring-strain energy ~27 kcal/mol) .
- Solvent Effects : COSMO-RS predicts solvent polarity impact on sulfonamide coupling efficiency .
- Thermodynamic Stability : MD simulations assess conformational flexibility of the hydroxyethyl group .
Q. Methodological Workflow :
Optimize geometry using B3LYP/6-31G(d).
Calculate activation barriers for key steps (e.g., ring-opening of cyclopropane).
Validate with experimental kinetic data (e.g., Arrhenius plots) .
What methodologies address discrepancies between computational and experimental physicochemical properties?
Advanced Research Question
Common discrepancies include:
- LogP Predictions : Computational tools (e.g., ACD/Labs) may overestimate hydrophobicity due to furan’s π-π interactions .
- pKa Values : Experimental titration may conflict with predictions if the hydroxyethyl group participates in intramolecular H-bonding .
Q. Resolution Approaches :
- Experimental Validation : Use shake-flask method for LogP and potentiometric titration for pKa .
- Force Field Refinement : Adjust partial charges in MD simulations to match experimental solubility data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
